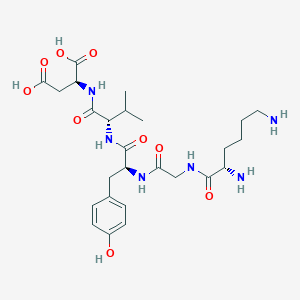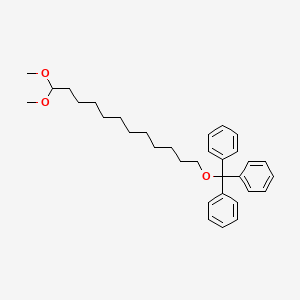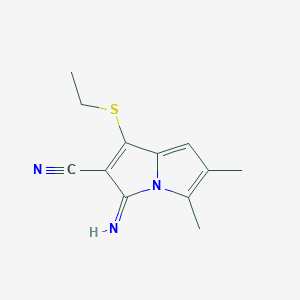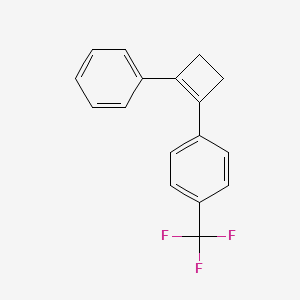![molecular formula C11H20O2 B12603295 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol CAS No. 917479-21-1](/img/structure/B12603295.png)
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol is a bicyclic compound with a unique structure that includes two hydroxyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s bicyclic structure also allows it to fit into certain binding sites, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione: This compound has a similar bicyclic structure but contains carbonyl groups instead of hydroxyl groups.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:
Uniqueness
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific arrangement of hydroxyl groups and its stability. This makes it particularly valuable in applications where other similar compounds may not perform as well.
Properties
CAS No. |
917479-21-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-6-8(9)11(4,13)10(7,3)12/h7-8,12-13H,5-6H2,1-4H3 |
InChI Key |
HJQHVAVOGAHWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2(C)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)



![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
